Angiotensin I human acetate hydrate

ACE enzyme kinetics Renin-angiotensin system Peptide substrate specificity

The human-sequence Angiotensin I acetate hydrate (DRVYIHPFHL, 1296.48 Da) is the definitive substrate for ACE activity assays (Km ~3.5 μM) and a validated MALDI-TOF/ESI-MS calibration standard. The acetate salt hydrate formulation ensures 25 mg/mL solubility in acetic acid without cytotoxic TFA counterions, preserving cell viability in mammalian culture. Sequence identity across human, mouse, and rat enables direct cross-species RAS pharmacology comparisons. Specify ≥97% purity for reproducibility and comparability with published data.

Molecular Formula C64H95N17O17
Molecular Weight 1374.5 g/mol
Cat. No. B12324334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin I human acetate hydrate
Molecular FormulaC64H95N17O17
Molecular Weight1374.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O
InChIInChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2
InChIKeyGQMWNZUFNXZMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin I Human Acetate Hydrate: A Procurement Guide for Peptide Scientists and Laboratory Managers


Angiotensin I human acetate hydrate is a synthetic decapeptide (sequence: DRVYIHPFHL) formulated as an acetate salt hydrate for enhanced stability and solubility in research applications. It serves as the endogenous substrate for angiotensin-converting enzyme (ACE) and is a key precursor in the renin-angiotensin system (RAS) for generating the potent vasoconstrictor angiotensin II and the vasodilatory peptide angiotensin-(1-7). [1] This specific formulation (acetate hydrate) is widely recognized as a mass spectrometry calibration standard and is explicitly validated for mammalian cell culture applications, distinguishing it from alternative salt forms.

Why Generic Substitution of Angiotensin I Human Acetate Hydrate Risks Experimental Failure


Substituting Angiotensin I human acetate hydrate with an alternative salt form or a non-human sequence analog can lead to significant variability in experimental outcomes. The acetate hydrate formulation provides a specific balance of solubility (25 mg/mL in acetic acid) and stability that is distinct from trifluoroacetate (TFA) salts, which may exhibit different solubility profiles and can introduce cytotoxic TFA counterions into sensitive cell-based assays. Furthermore, the human sequence (DRVYIHPFHL) is not universally conserved; rodent analogs differ in amino acid composition and may not accurately model human physiology. Consequently, in-class compounds cannot be considered interchangeable without rigorous, application-specific validation, as evidenced by the quantitative data below.

Quantitative Differentiators of Angiotensin I Human Acetate Hydrate vs. Closest Analogs


ACE Substrate Kinetics: Km Value Defines Angiotensin I as the Preferred Research Tool

Angiotensin I human acetate hydrate serves as the natural substrate for angiotensin-converting enzyme (ACE), with a reported Michaelis-Menten constant (Km) of approximately 3.5 μM. This value is critical for designing ACE activity assays and inhibitor studies. In contrast, angiotensin II (the product of ACE cleavage) acts as an agonist at AT1 and AT2 receptors (EC50 ~1 nM and ~10 nM, respectively), not as an ACE substrate. This fundamental difference in biochemical function (substrate vs. agonist) means that substitution with angiotensin II will yield completely different experimental outputs in ACE-related studies.

ACE enzyme kinetics Renin-angiotensin system Peptide substrate specificity

Receptor Binding Affinity: Distinct Pharmacological Profile from Angiotensin II

While Angiotensin I is primarily a precursor peptide, it exhibits direct binding to angiotensin receptors in human myometrium membrane preparations with a dissociation constant (Kd) of 11.2 nM. In functional assays, it increases renal vascular resistance in isolated rat kidney with an EC50 of 10.5 nM. In contrast, Angiotensin II, the fully processed octapeptide, demonstrates significantly higher potency, activating AT1 receptors at an EC50 of ~1 nM and AT2 receptors at ~10 nM. This 10-fold difference in functional potency highlights that Angiotensin I is not simply a weaker version of Angiotensin II; it possesses a distinct pharmacological profile with potential for direct, non-ACE-mediated effects.

Angiotensin receptor pharmacology Peptide binding assays Cardiovascular research

In Vivo Hemodynamics: Differential Renal Effects Compared to Angiotensin II

In a direct head-to-head human study, infusion of Angiotensin I (AngI) resulted in a significantly smaller increase in plasma Angiotensin II (AngII) levels compared to direct AngII infusion (P < 0.05). Importantly, while both peptides produced similar increases in mean arterial pressure (MAP) and aldosterone (Aldo), AngII infusion caused a greater reduction in active plasma renin concentration (APRC) and effective renal plasma flow (ERPF) than AngI (P < 0.05). [1] This data demonstrates that AngI and AngII are not pharmacodynamically interchangeable; AngII has a more pronounced effect on renal hemodynamics and renin suppression, likely due to a limited capacity for local AngI conversion in the kidney.

In vivo pharmacology Renal physiology Blood pressure regulation

Salt Form Stability and Solubility: Acetate Hydrate vs. Trifluoroacetate

The acetate hydrate salt form of Angiotensin I is explicitly validated for mammalian cell culture applications and exhibits a high solubility of 25 mg/mL in acetic acid, producing a clear, colorless solution. In contrast, the trifluoroacetate (TFA) salt form, while often achieving high purity (≥97% by HPLC), is associated with different solubility characteristics and can introduce residual TFA, which is known to be cytotoxic and can interfere with sensitive cell-based assays. The acetate counterion is generally considered more biocompatible and less likely to affect cellular physiology.

Peptide formulation Solubility optimization Cell culture compatibility

Lyophilized Powder Stability: Extended Shelf Life at -20°C

The lyophilized powder form of Angiotensin I human acetate hydrate demonstrates excellent long-term stability when stored at -20°C, with vendor datasheets reporting a shelf life of up to 36 months (3 years) without significant loss of potency. [1] For reconstituted solutions, storage at -20°C is recommended, with a typical usage window of 3 months to prevent degradation. [2] This stability profile is superior to the in vivo half-life of the peptide in human plasma, which is reported to be as short as 0.5 hours, underscoring the importance of proper handling of the synthetic product for consistent experimental results. [3]

Peptide storage Long-term stability Experimental reproducibility

Mass Spectrometry Calibration Standard: Validated for MALDI and ESI Applications

Angiotensin I human acetate hydrate is a widely adopted external calibration standard for mass spectrometry, specifically validated for use with α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) matrices in MALDI-TOF applications. Its well-defined monoisotopic mass (calculated 1296.48 Da) and consistent ionization efficiency make it a reliable calibrant for peptide mass fingerprinting and MS/MS analysis. This application-specific validation distinguishes the acetate hydrate form as a preferred choice for analytical chemistry and proteomics core facilities requiring robust and reproducible calibration standards.

Proteomics Mass spectrometry Analytical chemistry

Optimal Application Scenarios for Angiotensin I Human Acetate Hydrate


Angiotensin-Converting Enzyme (ACE) Activity and Inhibitor Screening Assays

Angiotensin I human acetate hydrate is the definitive substrate for in vitro ACE activity assays due to its well-characterized Km of ~3.5 μM. Researchers investigating novel ACE inhibitors or characterizing the enzyme's kinetics should prioritize this compound to ensure assay reproducibility and comparability with published data. The acetate hydrate formulation's suitability for mammalian cell culture also allows for direct assessment of ACE activity in cell-based models.

Renin-Angiotensin System (RAS) Pathway Elucidation in Cardiovascular and Renal Research

For studies investigating the conversion of Angiotensin I to Angiotensin II or Angiotensin-(1-7) by ACE, ACE2, or other peptidases, the human sequence Angiotensin I is essential. The quantitative differences in renal and systemic hemodynamics observed between Angiotensin I and Angiotensin II infusion in vivo [1] underscore the need for using the correct precursor peptide when modeling tissue-specific RAS activity, such as in the kidney or heart.

Mass Spectrometry Calibration and Method Development

Proteomics core facilities and analytical chemistry laboratories requiring a reliable peptide calibration standard for MALDI-TOF or ESI-MS should select Angiotensin I human acetate hydrate. Its validated performance with CHCA and DHB matrices and its well-defined mass (1296.48 Da) make it a cost-effective and reproducible choice for daily instrument calibration and peptide mapping studies.

Cross-Species Pharmacological and Toxicological Studies

Given that the human Angiotensin I sequence (DRVYIHPFHL) is conserved in rat and mouse, the acetate hydrate formulation is an ideal tool for cross-species in vivo and ex vivo studies. This sequence conservation allows for direct comparison of RAS pharmacology across rodent models and human tissues, reducing the variability introduced by species-specific peptide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin I human acetate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.